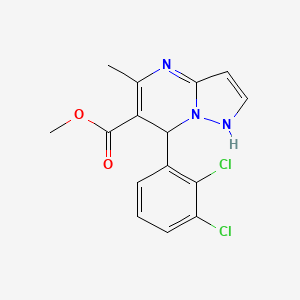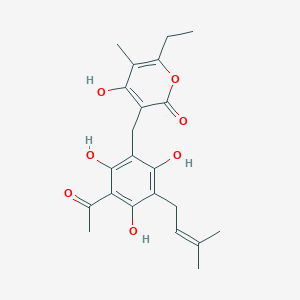
Arzanol
Übersicht
Beschreibung
Arzanol is a natural product found in Helichrysum italicum with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antioxidant Properties
Arzanol, a phloroglucinol α-pyrone from Helichrysum italicum, displays various pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties. It inhibits the activation of the inflammatory transcription factor NFκB, HIV replication in T cells, and the release of various cytokines (IL-1β, IL-6, IL-8, TNF-α). Additionally, this compound impedes the biosynthesis of PGE2 by potentially inhibiting the mPGES-1 enzyme, suggesting its utility in treating autoimmune diseases and cancer (Kothavade et al., 2013).
Molecular Structure and Properties
The molecule's structure includes an α-pyrone moiety and a phloroglucinol moiety, connected by a methylene bridge. This compound's intramolecular hydrogen bonding patterns significantly influence its conformation and properties, playing a crucial role in its stabilization and activity (Mammino, 2017).
Modulation of Brain Glycogen Phosphorylase
This compound has been identified as a high-affinity target of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery opens new avenues for research in neurodegeneration and cancer, as this compound modulates bGP activity (del Gaudio et al., 2018).
Antiviral and Antibacterial Effects
This compound also exhibits significant antiviral and antibacterial activities. It has shown efficacy against HIV-1 replication in T cells and the release of pro-inflammatory cytokines in monocytes. Its antibacterial action is potent against multidrug-resistant Staphylococcus aureus, supporting the topical use of Helichrysum extracts in preventing wound infections (Appendino et al., 2007).
Protective Role Against Lipid Peroxidation
This compound exhibits a protective effect against oxidative damage to lipids, suggesting its potential as a natural antioxidant in biological systems. It has shown significant effects in preventing lipid peroxidation in human low-density lipoprotein (LDL) and in cell membranes, reducing the formation of oxidative products (Rosa et al., 2011).
Autophagy Modulation and Cancer Therapy
Recent studies have identified this compound as an autophagy-modulating drug, suggesting its potential in chemotherapy. It sensitizes cancer cells towards approved drugs and could be a novel lead compound for drug development in cancer therapy (Deitersen et al., 2021).
Eigenschaften
IUPAC Name |
3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


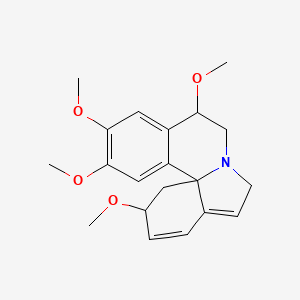
![3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione](/img/structure/B8261531.png)
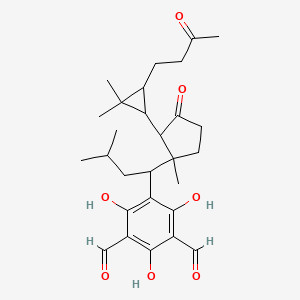
![1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol](/img/structure/B8261539.png)
![12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione](/img/structure/B8261541.png)
![9-[2-Hydroxy-3-[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B8261544.png)
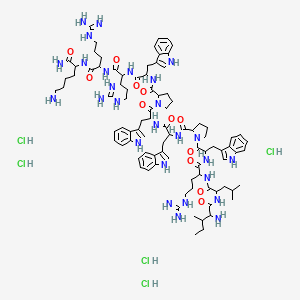
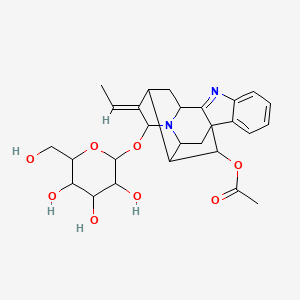
![4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid](/img/structure/B8261559.png)
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoic acid](/img/structure/B8261561.png)
![(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol](/img/structure/B8261569.png)
![2,4,6-Trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B8261578.png)
